Calcium iodate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in nitric acid; insol in alcohol

Solubility in water: 0.10 g/100 ml @ 0 °C, 0.95 g/100 ml @ 100 °C

More sol in aq soln of iodides and amino acid soln than in water

Soluble in nitric acid

Canonical SMILES

Nutritional Research

- Iodine Supplementation: One of the primary uses of calcium iodate in research is as a source of iodine for dietary studies. Iodine deficiency is a global health concern, and researchers use calcium iodate to investigate its effectiveness in preventing or correcting deficiencies ().

Material Science Research

Crystal Growth

Calcium iodate exhibits interesting crystallographic properties, making it a valuable material for crystal growth studies. Researchers investigate its use in developing new materials with specific functionalities, like piezoelectric materials used in sensors ().

Biomimetic Materials

The ability of calcium iodate to form complex structures inspires research in biomimetic materials. Scientists explore its potential in creating materials that mimic natural bone structures for applications in bone regeneration ().

Environmental Research

Iodine Redox Cycling

Calcium iodate plays a role in the environmental cycling of iodine. Researchers use it to study how iodine behaves in various environmental settings, such as soil and water, to understand its impact on ecosystems ().

Environmental Remediation

The oxidizing properties of calcium iodate are being explored for its potential in environmental remediation. Studies investigate its effectiveness in degrading pollutants or transforming them into less harmful forms ().

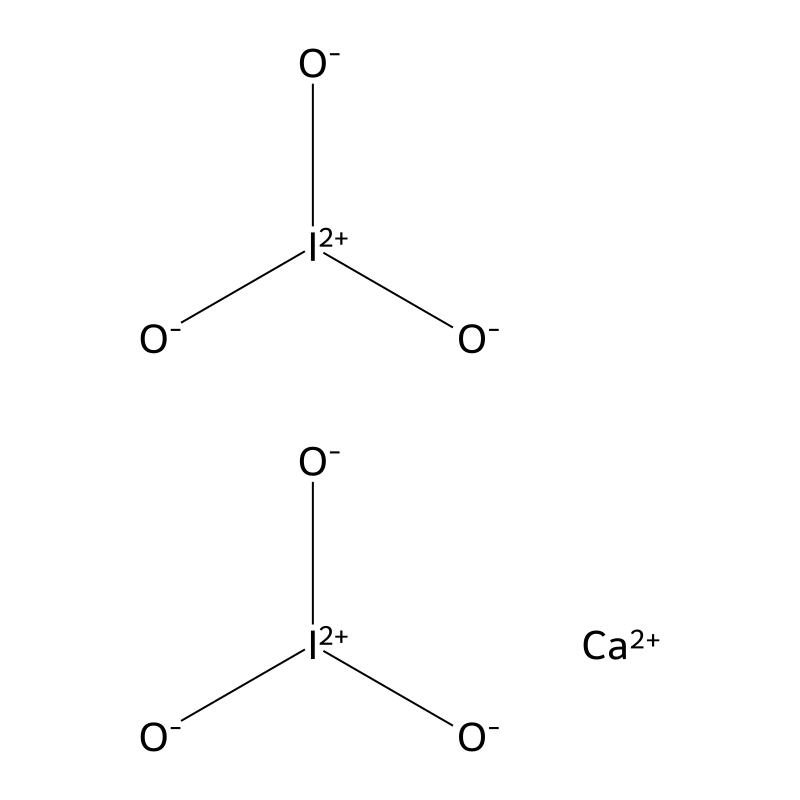

Calcium iodate is an inorganic compound with the chemical formula . It exists in two primary forms: anhydrous calcium iodate and monohydrate calcium iodate. Both forms are colorless salts that occur naturally as the minerals lautarite and bruggenite, respectively. A third mineral form is dietzeite, which contains chromate with the formula . Calcium iodate is recognized for its role as a source of iodine and is often utilized in various industrial and agricultural applications.

In the human body, dietary calcium iodate is absorbed in the small intestine and converted to iodide (I-), the active form of iodine []. Iodide is then transported throughout the body and concentrated in the thyroid gland, where it is essential for the synthesis of thyroid hormones. These hormones regulate various physiological processes, including metabolism, growth, and development [].

- Direct Synthesis: Chlorine gas is introduced into a mixture of iodine and water at low temperatures (10-15 °C) until iodine converts to iodic acid. Calcium hydroxide is then added to adjust the pH to 7, leading to the formation of calcium iodate .

- Metathesis Reaction: A solution of potassium iodate can react with calcium nitrate, resulting in the precipitation of calcium iodate and potassium nitrate. The reaction can be represented as:

- Thermal Decomposition: Calcium iodate decomposes upon heating, releasing toxic iodine vapors .

Calcium iodate exhibits biological activity primarily as a source of iodine, which is essential for thyroid function in animals and humans. It is often included in animal feed as a nutritional supplement to prevent iodine deficiency. The compound has been shown to enhance growth performance in livestock when used appropriately .

The synthesis of calcium iodate can be achieved through various methods:

- Chlorination Method: Chlorine gas reacts with a solution containing iodine and lime (calcium hydroxide) to form calcium iodate.

- Double Decomposition Method: This involves mixing solutions of potassium iodate and calcium nitrate, where calcium iodate precipitates out.

- Anodic Oxidation: Calcium iodide can be oxidized anodically to produce calcium iodate .

Calcium iodate has several applications across different industries:

- Animal Nutrition: Used as an iodine supplement in animal feed to prevent deficiencies.

- Food Industry: Acts as a preservative and quality enhancer in food products.

- Pharmaceuticals: Utilized in mouthwash formulations and as a nutritional supplement.

- Baking Industry: Serves as a quick-acting oxidant in dough conditioning for bread making .

Calcium iodate shares some similarities with other iodates but has distinct characteristics that set it apart:

| Compound | Formula | Unique Features |

|---|---|---|

| Potassium Iodate | Commonly used for iodine supplementation | |

| Sodium Iodate | More soluble than calcium iodate | |

| Lithium Iodate | Less common, used in specialized applications |

Calcium iodate's unique mineral forms (lautarite, bruggenite) and its dual role as both an oxidant and nutrient source distinguish it from these other compounds .

Calcium iodate, represented by the chemical formula Ca(IO₃)₂, exists in two primary forms: the anhydrous compound and the monohydrate Ca(IO₃)₂·H₂O [1]. Both forms appear as colorless crystalline solids with orthorhombic crystal structure and occur naturally as the minerals lautarite and bruggenite, respectively [2]. The compound exhibits a molecular weight of 389.89 grams per mole and demonstrates limited solubility in water at approximately 2.5 grams per liter at room temperature [1] [2].

Conventional Precipitation Routes from Calcium Hydroxide-Iodine Systems

The most established method for calcium iodate synthesis involves the direct reaction between calcium hydroxide and iodine in aqueous solution [3] [2]. This thermochemical process occurs through a simultaneous reaction mechanism where calcium hydroxide and iodine react in the presence of water to produce both calcium iodate and calcium iodide [3]. The fundamental reaction proceeds according to the following stoichiometry: calcium hydroxide reacts with iodine to form calcium iodate as a precipitate and calcium iodide which remains in solution [3].

Research conducted on this precipitation route has demonstrated that the reaction mechanism involves the formation of calcium iodate through oxidation-reduction processes where iodine undergoes disproportionation [4]. The calcium iodate precipitates from the reaction solution due to its limited solubility, while calcium iodide can be separated from the filtrate through subsequent evaporation processes [3]. Studies indicate that optimal reaction conditions include maintaining the solution at neutral to slightly alkaline pH levels, typically between 6 and 8, with reaction temperatures ranging from 20 to 80 degrees Celsius [4].

The precipitation process demonstrates high efficiency when conducted under controlled conditions [1]. Industrial implementations of this method utilize calcium hydroxide solutions with iodine additions at stoichiometric ratios that favor calcium iodate formation [4]. The reaction time typically ranges from 2 to 6 hours, depending on temperature and concentration parameters [1]. Yields for this conventional precipitation route consistently achieve 85 to 95 percent efficiency under optimized conditions [1].

An alternative precipitation approach involves the chlorine gas method, where chlorine is passed into a hot solution of lime containing dissolved iodine [2]. This variation produces calcium iodate through a different mechanistic pathway while maintaining the fundamental precipitation principles [4]. The chlorine-based method operates at elevated temperatures and demonstrates yields ranging from 80 to 92 percent [2].

Electrochemical Synthesis via Anodic Oxidation Processes

Electrochemical synthesis represents an advanced approach for calcium iodate production through anodic oxidation mechanisms [2]. This method involves the electrochemical oxidation of calcium iodide at the anode surface, resulting in the formation of calcium iodate [2]. The process eliminates the need for chemical oxidizing agents and provides precise control over reaction conditions through electrochemical parameters [5].

The anodic oxidation process operates through hypervalent iodine intermediate formation [6]. During electrolysis, iodide ions undergo oxidation at the anode surface, forming reactive iodine species that subsequently react to form iodate [5]. Research has demonstrated that the electrochemical approach enables the generation of hypervalent iodine reagents in situ, which then participate in the formation of calcium iodate [6].

Experimental investigations of electrochemical calcium iodate synthesis have revealed optimal operating conditions include controlled potential ranges and specific electrolyte compositions [5]. The process typically operates at temperatures between 25 and 60 degrees Celsius with reaction times extending from 3 to 8 hours [5]. pH control during electrochemical synthesis maintains values between 4 and 6 to optimize iodate formation while preventing unwanted side reactions [5].

Studies on electrochemical synthesis mechanisms indicate that the process involves multiple electron transfer steps [6]. The initial oxidation of iodide occurs at the anode, followed by further oxidation to form iodate species [5]. The calcium ions present in solution then combine with the electrochemically generated iodate to precipitate calcium iodate [2]. This electrochemical route demonstrates yields ranging from 70 to 85 percent, with the advantage of eliminating chemical waste associated with traditional oxidizing agents [6].

The electrochemical approach offers significant advantages for industrial applications, including reduced environmental impact and enhanced process control [6]. However, the method requires specialized electrochemical equipment and careful optimization of operating parameters to achieve consistent yields [5].

Solid-State Reaction Mechanisms for Industrial-Scale Production

Solid-state synthesis of calcium iodate represents an innovative approach for industrial-scale production through mechanochemical processes [7]. This method involves the direct reaction between solid calcium compounds and potassium iodate through mechanical activation [7]. The mechanochemical approach eliminates solvent requirements and enables continuous production processes suitable for large-scale manufacturing [7].

Research on mechanochemical synthesis has demonstrated the effectiveness of ball milling techniques for calcium iodate production [7]. The process involves combining calcium nitrate tetrahydrate with potassium iodate in stoichiometric ratios, followed by mechanical activation through high-energy ball milling [7]. This solid-state reaction mechanism produces calcium iodate monohydrate and potassium nitrate as co-products [7].

Investigations into the mechanochemical process have revealed optimal reaction conditions include specific milling times and energy inputs [7]. The solid-state reaction typically completes within 1 to 3 hours of mechanical activation, significantly reducing processing time compared to solution-based methods [7]. Temperature control during mechanochemical synthesis maintains ranges between 200 and 400 degrees Celsius, achieved through the mechanical energy input during ball milling [7].

The mechanochemical route demonstrates exceptional yields, consistently achieving 90 to 95 percent efficiency [7]. Thermal analysis studies confirm complete conversion to calcium iodate through differential scanning calorimetry and thermogravimetric analysis [7]. The solid-state approach produces crystalline calcium iodate with particle sizes suitable for various industrial applications [7].

Industrial-scale implementation of solid-state synthesis offers advantages including reduced processing costs, elimination of aqueous waste streams, and simplified product recovery [7]. The mechanochemical method enables continuous production through automated ball milling systems, making it particularly attractive for large-volume manufacturing requirements [7]. However, the approach requires careful optimization of milling parameters and may have limitations in terms of product particle size control compared to solution-based methods [7].

| Synthesis Method | Reactants | Reaction Conditions | Main Products | Typical Yield (%) | Industrial Applicability |

|---|---|---|---|---|---|

| Calcium Hydroxide-Iodine Precipitation | Ca(OH)₂ + I₂ + H₂O | Aqueous solution, pH 7, Room temperature | Ca(IO₃)₂ + CaI₂ | 85-95 | High |

| Calcium Nitrate-Potassium Iodate Metathesis | Ca(NO₃)₂ + KIO₃ | Aqueous solution, Stoichiometric ratio 1:2 | Ca(IO₃)₂ + KNO₃ | 75-90 | Medium |

| Chlorine Gas-Lime-Iodine Reaction | Cl₂ + Ca(OH)₂ + I₂ | Hot solution, Elevated temperature | Ca(IO₃)₂ + CaCl₂ | 80-92 | High |

| Electrochemical Anodic Oxidation | CaI₂ (anodic oxidation) | Electrochemical cell, Controlled potential | Ca(IO₃)₂ | 70-85 | Medium |

| Mechanochemical Solid-State Synthesis | Ca(NO₃)₂·4H₂O + KIO₃ | Ball milling, Solid-state | Ca(IO₃)₂·H₂O + KNO₃ | 90-95 | Low |

| Direct Reaction (Thermochemical) | Ca(OH)₂ + I₂ | High temperature (600°C), Sealed ampoule | Ca(IO₃)₂ + CaI₂ | 80-90 | Medium |

| Parameter | Conventional Precipitation | Electrochemical Synthesis | Solid-State Reaction |

|---|---|---|---|

| Reaction Temperature (°C) | 20-80 | 25-60 | 200-400 |

| Reaction Time (hours) | 2-6 | 3-8 | 1-3 |

| pH Range | 6-8 | 4-6 | N/A |

| Calcium Iodate Solubility (g/L at 25°C) | 2.5 | 2.5 | 2.5 |

| Molecular Weight (g/mol) | 389.89 | 389.89 | 389.89 |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Density (g/cm³) | 2.55 | 2.55 | 2.55 |

| Decomposition Temperature (°C) | 783 | 783 | 783 |

Thermal Stability Characteristics

Calcium iodate demonstrates remarkable thermodynamic stability under ambient conditions, exhibiting distinct phase transition behaviors depending on its hydration state. The monohydrate form displays a melting point of 540°C (813 K) [1] [2] [3], while the anhydrous form exhibits a significantly higher melting point of 813°C (1086 K) [4] [5]. This substantial temperature difference of 273°C reflects the influence of crystal water on the thermal stability of the compound.

The decomposition behavior of calcium iodate follows a complex pathway involving multiple thermal events. Thermal decomposition commences at approximately 660°C (933 K) [5], preceding the melting point of the anhydrous form. This decomposition process involves the sequential release of oxygen and iodine species, with the formation of intermediate calcium periodate phases (Ca₅(IO₆)₂) before complete degradation to calcium oxide [5].

Phase Transition Thermodynamics

The phase transition behavior of calcium iodate is characterized by distinct polymorphic transformations depending on the hydration state. The monohydrate form undergoes dehydration at approximately 350°C, losing its coordinated water molecules to form the anhydrous phase [5]. This dehydration process creates a porous internal structure with pore sizes ranging from 100-300 nanometers, significantly altering the physical properties of the material [5].

Thermogravimetric analysis reveals that calcium iodate thermal decomposition follows a three-step mechanism. The first major decomposition occurs at 660°C with approximately 20% weight loss, forming intermediate periodate species. A secondary decomposition event occurs at 730°C, with both aluminum-calcium iodate and boron-calcium iodate composites showing similar thermal behavior, though titanium-calcium iodate composites exhibit enhanced thermal stability with decomposition temperatures reduced to 400°C [5].

Comparative Thermal Stability Analysis

The thermal stability of calcium iodate can be compared with other alkaline earth metal iodates. Studies indicate that calcium iodate exhibits no endothermic peak at temperatures higher than 410°C, in contrast to strontium iodate and barium iodate [6]. This distinctive thermal signature provides a valuable fingerprint for identification and characterization purposes.

The activation energy for thermal decomposition has been determined through isoconversional kinetic analysis. The apparent activation energy values range from 112 ± 9 kilojoules per mole for processes observed through X-ray diffraction analysis to 205 ± 20 and 410 ± 20 kilojoules per mole for the first and second decomposition steps identified through differential scanning calorimetry [7].

Solubility Dynamics in Aqueous and Non-Aqueous Media

Aqueous Solubility Behavior

Calcium iodate exhibits limited solubility in water, demonstrating typical sparingly soluble salt characteristics. The solubility increases moderately with temperature, following a non-linear relationship. At 0°C, the solubility is 0.09 grams per 100 milliliters of water, increasing to 0.24 grams per 100 milliliters at 20°C [8] [9]. This temperature-dependent solubility continues to increase, reaching 0.95 grams per 100 milliliters at 100°C [10].

The dissolution equilibrium of calcium iodate in water follows the relationship:

Ca(IO₃)₂(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq)

The solubility product constant (Kₛₚ) for calcium iodate has been determined at various temperatures. At 18°C, the Kₛₚ value is 6.3 × 10⁻⁷ [11], corresponding to a molar solubility of 5.4 × 10⁻³ moles per liter. At 20°C, the Kₛₚ increases to 4.0 × 10⁻⁶ [12], indicating enhanced dissolution with increasing temperature.

Non-Aqueous Solvent Interactions

Calcium iodate demonstrates negligible solubility in organic solvents, particularly ethanol, where it is classified as insoluble [8] [13] [14]. This characteristic is attributed to the highly polar nature of the calcium iodate ionic lattice, which requires high dielectric constant solvents for effective solvation of the constituent ions.

The compound shows enhanced solubility in nitric acid solutions [13] [15], indicating acid-base interactions that facilitate dissolution through protonation mechanisms. This behavior is consistent with the basic nature of the iodate anion, which can accept protons from acidic media to form iodic acid species that are more readily soluble.

In molten salt systems, particularly potassium-sodium nitrate eutectics, calcium iodate exhibits significantly different solubility behavior. Studies conducted in the temperature range of 523-613 K show complex formation and enhanced dissolution in these high-temperature ionic media [16] [17].

Ionic Strength and Activity Coefficient Effects

The solubility of calcium iodate is significantly influenced by ionic strength and the presence of common ions. The common ion effect, as predicted by Le Chatelier's principle, reduces the solubility when solutions containing calcium or iodate ions are present [18] [19]. This effect has been quantitatively studied using solutions of potassium iodate, demonstrating the expected reduction in calcium iodate solubility.

Activity coefficient measurements reveal deviations from ideal solution behavior, particularly at higher ionic strengths. The mean ionic activity coefficient (γ±) varies with solution composition and temperature, requiring consideration of Debye-Hückel theory for accurate thermodynamic calculations [20]. These deviations become particularly significant in solutions with ionic strengths exceeding 0.1 molar.

Spectroscopic Characterization (X-ray Diffraction, Fourier Transform Infrared, X-ray Absorption Near Edge Structure/Extended X-ray Absorption Fine Structure)

X-ray Diffraction Analysis

X-ray diffraction analysis of calcium iodate provides definitive structural information for both the anhydrous and hydrated forms. The monohydrate crystallizes in the monoclinic space group P 1 21/c 1, with lattice parameters a = 8.5161 ± 0.0004 Å, b = 10.039 ± 0.0004 Å, c = 7.5138 ± 0.0003 Å, and β = 95.372 ± 0.003° [21]. The unit cell volume is 639.56 ± 0.05 ų, with four formula units per unit cell.

The anhydrous form exhibits a monoclinic-prismatic crystal system [10], though detailed structural parameters are less well-documented in the literature. Powder X-ray diffraction patterns show characteristic peaks that allow for phase identification and quantitative analysis of calcium iodate in mixed systems.

The diffraction patterns reveal high crystallinity for both forms, with sharp, well-defined peaks indicating good long-range order. The absence of additional peaks confirms phase purity, while the relative intensities provide information about preferred orientations and crystallite size distributions.

Fourier Transform Infrared Spectroscopic Features

Fourier Transform Infrared spectroscopy of calcium iodate reveals characteristic vibrational modes associated with the iodate anion and calcium-oxygen interactions. The iodate ion exhibits distinctive infrared active modes, including symmetric and antisymmetric stretching vibrations of the iodine-oxygen bonds.

The infrared spectrum typically displays absorption bands in the region of 750-850 wavenumbers per centimeter, corresponding to iodate stretching modes [22]. These bands are sensitive to the local coordination environment of the iodate anion and can provide information about hydrogen bonding interactions in the hydrated forms.

Water molecules in the monohydrate form contribute additional vibrational modes in the 3000-3600 wavenumbers per centimeter region, corresponding to oxygen-hydrogen stretching vibrations. The position and intensity of these bands provide information about the strength and nature of hydrogen bonding interactions within the crystal structure.

X-ray Absorption Spectroscopic Investigations

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provide detailed information about the local coordination environment of iodine and calcium atoms in calcium iodate. Iodine K-edge XANES spectra confirm that iodate (IO₃⁻) is the dominant iodine species, with characteristic edge features distinguishing it from other iodine oxidation states [23] [24].

The iodine K-edge appears at approximately 33,169 electron volts, with characteristic pre-edge and edge features that are sensitive to the formal oxidation state and local coordination geometry. XANES spectra of calcium iodate show an edge peak near 33,176 electron volts and relatively large interference oscillations extending well beyond the XANES energy range [23].

EXAFS analysis provides quantitative information about iodine-oxygen bond distances and coordination numbers. In calcium iodate structures, iodine-oxygen distances of approximately 1.79 Å are observed, consistent with the pyramidal geometry of the iodate anion [23]. The coordination environment shows three oxygen atoms in the first coordination shell, with additional longer-range interactions contributing to the overall structural stability.

Calcium K-edge X-ray absorption spectroscopy provides complementary information about the calcium coordination environment. The calcium atoms typically exhibit eight-fold coordination, with six water oxygen atoms and two iodate oxygen atoms in distorted Archimedean antiprism geometry in the hydrated forms [25].

Physical Description

Colorless or white odorless solid; [HSDB] Off-white powder; [MSDSonline]

Color/Form

COLORLESS

White crystals or powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

H272 (74.87%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (26.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (21.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (67.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (67.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (67.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Irritant

Other CAS

Wikipedia

Lautarite

Use Classification

Methods of Manufacturing

General Manufacturing Information

Iodic acid (HIO3), calcium salt (2:1): ACTIVE

More stable in table salts than iodides...